2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide scaffold linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety via a methylene bridge. Key structural elements include:
- Electron-withdrawing groups: 2,4-dichloro and 5-methyl substituents on the benzene ring, which may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-10-6-15(13(17)7-12(10)16)23(21,22)19-9-11-8-18-20-5-3-2-4-14(11)20/h6-8,19H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCIXTWSTYESSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonamide moiety and a tetrahydropyrazolo derivative. Its molecular formula is C15H19Cl2N3O2S, with a molecular weight of approximately 367.3 g/mol. The presence of chlorine and the sulfonamide group suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, pyrazole derivatives are known to interact with kinases and have shown promise in inhibiting cancer cell proliferation by targeting pathways such as BRAF(V600E) and EGFR . The specific mechanism for this compound requires further investigation but may involve similar pathways.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
- Antitumor Activity : Preliminary studies suggest that related pyrazole compounds exhibit significant antitumor effects by inhibiting cell proliferation in various cancer types .
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study on pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. Compounds showed IC50 values in the low micromolar range against various cancer cell lines .
- Anti-inflammatory Research : A series of studies evaluated the anti-inflammatory effects of related compounds by measuring edema reduction in animal models. These studies indicated significant efficacy compared to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Testing : In vitro assays against bacterial strains revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential for development as new antibiotics .
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antitumor | Cell proliferation assay | IC50 < 10 µM in several cancer lines |
| Anti-inflammatory | Edema model in mice | 62% - 71% reduction compared to control |
| Antimicrobial | Zone of inhibition assay | Effective against multiple Gram-positive strains |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycles :
- The target compound ’s tetrahydropyrazolo[1,5-a]pyridine core differs from pyrazoline (), pyrimidine (), and pyrazine () systems. Partial saturation in the target’s core may improve solubility compared to fully aromatic analogs.
- Pyrazoline derivatives () exhibit planar structures conducive to π-π stacking, whereas the target’s bicyclic system offers rigidity for precise target engagement.
Methoxy vs. trifluoromethyl: ’s 4-methoxybenzyl and CF₃ groups may confer metabolic stability, whereas the target’s dichloro groups could favor halogen bonding with target proteins.
Biological Activity Trends: Carbonic anhydrase inhibition: ’s compounds showed nanomolar Ki values, attributed to the benzenesulfonamide motif’s zinc-binding capability. The target compound may exhibit similar activity but with altered potency due to its dichloro substituents. The target’s lipophilic profile might enhance cytotoxicity but require optimization for selectivity.
Preparation Methods
Synthesis of the Tetrahydropyrazolo[1,5-a]pyridine-Methylamine Intermediate
Multi-Component Reaction for Pyrazolopyridine Core Formation
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is synthesized via a one-pot tandem reaction involving hydrazine hydrate, β-dicarbonyl compounds, aldehydes, and ammonium acetate in ethanol under reflux. For example, hydrazine hydrate reacts with ethyl acetoacetate (a β-diketone) and formaldehyde to form the pyrazole ring, followed by cyclization with ammonium acetate to yield the tetrahydropyrazolo[1,5-a]pyridine core. This method achieves yields of 70–85% under optimized conditions (4–8 hours at reflux).
Preparation of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride
Sulfonation of 2,4-Dichloro-5-methylbenzoic Acid
The benzenesulfonyl chloride precursor is synthesized by treating 2,4-dichloro-5-methylbenzoic acid with chlorosulfonic acid in the presence of sodium sulfate as a catalyst. The reaction proceeds at 145°C for 5 hours, yielding 2,4-dichloro-5-carboxybenzenesulfonyl chloride with >90% purity after solvent recovery.
Table 1: Sulfonation Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 145°C |
| Catalyst | Sodium sulfate |
| Reaction Time | 5 hours |
| Yield | 85–92% |
Conversion to Sulfonyl Chloride
The intermediate sulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane to generate the sulfonyl chloride. This step typically achieves near-quantitative conversion under anhydrous conditions.
Coupling of Sulfonyl Chloride and Amine
Nucleophilic Acyl Substitution
The final step involves reacting 2,4-dichloro-5-methylbenzenesulfonyl chloride with (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, yielding the target sulfonamide with 75–88% efficiency after purification.
Alternative Coupling Agents
In cases where sulfonyl chloride reactivity is insufficient, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) are employed. This method is particularly useful for sterically hindered amines, achieving yields of 70–81%.
Table 2: Coupling Methods Comparison
| Method | Conditions | Yield |
|---|---|---|
| Direct substitution | TEA, DCM, 0–25°C | 75–88% |
| EDC/DMAP | THF, rt, 12–24h | 70–81% |
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) is employed for analytical validation, with purity thresholds exceeding 98%.
Industrial-Scale Production
Process Optimization
Industrial protocols emphasize cost-effective catalysts (e.g., sodium sulfate) and solvent recycling to minimize waste. Continuous flow reactors are employed for sulfonation to enhance heat transfer and reduce reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
